molecular formula C12H14O2S B13622996 1-Cyclopropyl-3-(5-ethylthiophen-2-yl)propane-1,3-dione

1-Cyclopropyl-3-(5-ethylthiophen-2-yl)propane-1,3-dione

Cat. No.: B13622996
M. Wt: 222.31 g/mol
InChI Key: FYLVEQNIECOVEI-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(5-ethylthiophen-2-yl)propane-1,3-dione is an organic compound featuring a cyclopropyl group and an ethyl-substituted thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-3-(5-ethylthiophen-2-yl)propane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl ketones with thiophene derivatives in the presence of a base. The reaction conditions often include solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-3-(5-ethylthiophen-2-yl)propane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyclopropyl-3-(5-ethylthiophen-2-yl)propane-1,3-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(5-ethylthiophen-2-yl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

  • 1-Cyclopropyl-3-(2,4-dimethylthiazol-5-yl)propane-1,3-dione
  • 1-Cyclopropyl-3-furan-2-yl-propenone
  • 1,3-Propanedione, 1-cyclopropyl-3-(5-ethyl-2-thienyl)-

Comparison: 1-Cyclopropyl-3-(5-ethylthiophen-2-yl)propane-1,3-dione is unique due to its specific substitution pattern on the thiophene ring, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its cyclopropyl group also contributes to its unique steric and electronic properties, influencing its interactions with molecular targets .

Properties

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

1-cyclopropyl-3-(5-ethylthiophen-2-yl)propane-1,3-dione

InChI

InChI=1S/C12H14O2S/c1-2-9-5-6-12(15-9)11(14)7-10(13)8-3-4-8/h5-6,8H,2-4,7H2,1H3

InChI Key

FYLVEQNIECOVEI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C(=O)CC(=O)C2CC2

Origin of Product

United States

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